3-Hydroxy-5-methylbenzonitrile

描述

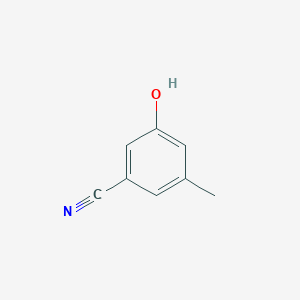

3-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C8H7NO It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with a methyl group (-CH3) at the meta position relative to the hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-5-methylbenzonitrile involves the demethylation of 3-Methoxy-5-methylbenzonitrile. The reaction typically uses boron trichloride (BCl3) and tetra-n-butylammonium iodide in dichloromethane (DCM) as solvents. The reaction is carried out at low temperatures (-78°C) and then allowed to warm to room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: 3-Methyl-5-cyanobenzaldehyde.

Reduction: 3-Hydroxy-5-methylbenzylamine.

Substitution: Various substituted benzonitriles depending on the substituent introduced.

科学研究应用

Chemistry

3-Hydroxy-5-methylbenzonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

The compound has been investigated for its interactions with enzymes and metabolic pathways. Its hydroxyl and nitrile groups facilitate hydrogen bonding and other interactions with biological molecules, influencing their function and activity. Studies have shown its potential in modulating enzyme activities related to disease states.

Medicinal Chemistry

Recent research highlights the compound's anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including gastric, melanoma, and colon cancer cells. The following table summarizes its cytotoxicity against specific cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| ACP-03 | 15.0 |

| SKMEL-19 | 12.5 |

| HCT-116 | 10.0 |

The compound's mechanism of action may involve enzyme inhibition, which is critical for cancer proliferation.

Industrial Applications

In industrial settings, this compound is used in the production of dyes, pigments, and other chemicals. Its reactivity allows it to participate in various chemical reactions necessary for synthesizing industrial compounds.

Antitumor Efficacy

A notable study focused on modifying structural features of this compound to enhance its antitumor efficacy while maintaining favorable pharmacokinetic properties. This research emphasizes the importance of structural optimization in improving biological activity.

Metabolic Stability

Research has indicated that introducing different substituents can improve the metabolic stability of benzonitriles while retaining cellular activity. This finding suggests that structural modifications significantly influence the biological efficacy of compounds like this compound.

Applications in Drug Discovery

The compound is being explored as a potential scaffold for drug development, particularly as selective modulators for receptors such as sphingosine-1-phosphate (S1P) receptor modulators. Its role as a building block in synthesizing complex organic molecules underscores its significance in medicinal chemistry.

Toxicology and Safety Profile

While promising in various applications, safety considerations are crucial. This compound is classified as harmful if swallowed or upon skin contact, necessitating careful handling during research and application.

作用机制

The mechanism of action of 3-Hydroxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

相似化合物的比较

3-Hydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and applications.

5-Methylbenzonitrile:

3-Methoxy-5-methylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, impacting its reactivity and synthesis routes.

Uniqueness: 3-Hydroxy-5-methylbenzonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the benzene ring, along with a methyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and research applications .

生物活性

3-Hydroxy-5-methylbenzonitrile (C8H7NO) is an organic compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a hydroxyl group and a nitrile group, which contribute to its reactivity and interactions with biological systems. The compound is classified as a benzonitrile derivative, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions that influence metabolic pathways. This compound has been utilized in studies examining enzyme interactions and metabolic processes, highlighting its role in pharmacological research.

Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. In vitro evaluations have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, a study reported the compound's effectiveness against gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancer cells, with IC50 values indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| ACP-03 | 15.0 |

| SKMEL-19 | 12.5 |

| HCT-116 | 10.0 |

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes could lead to modulation of metabolic pathways relevant to disease states. For example, it has shown promise in studies aimed at understanding its role in inhibiting key metabolic enzymes involved in cancer proliferation .

Case Studies

- Antitumor Efficacy : A study focused on the synthesis of novel compounds related to this compound demonstrated that modifications to the compound could enhance its antitumor efficacy while maintaining favorable pharmacokinetic properties. The study highlighted the importance of structural optimization in improving the biological activity of related compounds .

- Metabolic Stability : Research on related benzonitriles indicated that introducing a cyano group could improve metabolic stability while retaining cellular activity. This finding suggests that structural modifications can significantly influence the biological efficacy of compounds like this compound .

Applications in Drug Discovery

The compound is being explored as a potential building block for drug development, particularly in creating selective modulators for various receptors, including S1P receptor modulators . Its utility in synthesizing more complex organic molecules underscores its importance in medicinal chemistry.

Toxicology and Safety Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact, necessitating careful handling during research and application .

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 3-Hydroxy-5-methylbenzonitrile?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% by area normalization) .

- Nuclear Magnetic Resonance (NMR): Perform - and -NMR in deuterated dimethyl sulfoxide (DMSO-). Key peaks include:

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show a molecular ion peak at m/z 133.1 (M+H) .

Q. How can researchers optimize synthetic routes for this compound on a laboratory scale?

Methodological Answer:

- Cyanation of Halogenated Precursors: React 3-bromo-5-methylphenol with CuCN in DMF at 120°C for 12 hours, achieving ~65% yield. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4) .

- Hydroxylation of Methylbenzonitrile Derivatives: Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with B(OH) to introduce the hydroxyl group .

- Critical Note: Monitor reaction progress via TLC (R ≈ 0.3 in ethyl acetate/hexane 1:4) and confirm intermediates by FT-IR (CN stretch at ~2225 cm) .

Q. What are the stability considerations for this compound under ambient storage conditions?

Methodological Answer:

- Storage Conditions: Store in airtight containers at 2–8°C under inert gas (N or Ar) to prevent oxidation of the hydroxyl group. Shelf life exceeds 24 months when protected from light and moisture .

- Degradation Pathways: Hydrolysis of the nitrile group may occur under prolonged exposure to humidity (>60% RH), forming 3-hydroxy-5-methylbenzamide. Monitor via IR (appearance of amide C=O at ~1650 cm) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group activates the aromatic ring at the para position for Suzuki-Miyaura coupling .

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics for Pd-catalyzed cyanation .

Q. How should researchers address contradictory spectral data for this compound across different studies?

Methodological Answer:

- Comparative Analysis: Cross-validate reported NMR shifts (e.g., δ 10.25 for -OH vs. δ 9.8 in some literature) by referencing internal standards (e.g., TMS) and solvent effects (DMSO- vs. CDCl) .

- Synchrotron X-ray Crystallography: Resolve ambiguities by determining the crystal structure (space group P2/c, unit cell parameters a=7.85 Å, b=5.92 Å) to confirm bond lengths and angles .

Q. What strategies are effective for modifying the hydroxyl and nitrile groups of this compound to enhance bioactivity?

Methodological Answer:

- Functionalization of -OH Group:

- Nitrile to Tetrazole Conversion: Employ NaN and NHCl in DMF to synthesize 5-(5-methyl-2-hydroxyphenyl)-1H-tetrazole, enhancing metal-binding capacity .

Q. What environmental and safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Waste Disposal: Neutralize nitrile-containing waste with NaOCl (10% v/v) before disposal to prevent environmental release .

- Emergency Procedures: For skin contact, rinse with 0.1 M NaOH followed by water to hydrolyze residual nitrile .

属性

IUPAC Name |

3-hydroxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATUMQZBLZQKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620622 | |

| Record name | 3-Hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95658-81-4 | |

| Record name | 3-Hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。